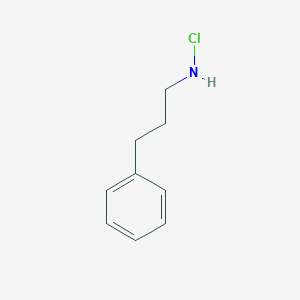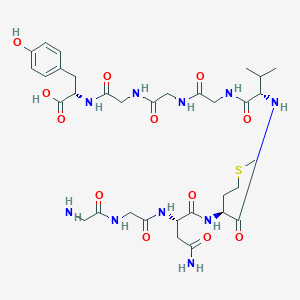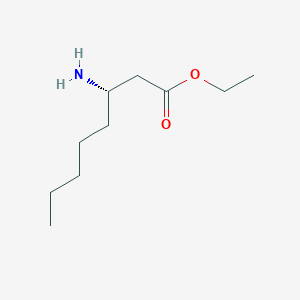
N-(3-Phenylpropyl)hypochlorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Phenylpropyl)hypochlorous amide is an organic compound characterized by the presence of a hypochlorous amide group attached to a 3-phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropyl)hypochlorous amide typically involves the reaction of 3-phenylpropylamine with hypochlorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of acyl chlorides or anhydrides as intermediates, which react with the amine to form the amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylpropyl)hypochlorous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide to its corresponding amine.
Substitution: The hypochlorous amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(3-Phenylpropyl)hypochlorous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-(3-Phenylpropyl)hypochlorous amide involves its interaction with molecular targets in biological systems. The hypochlorous amide group can react with various biomolecules, leading to oxidative stress and disruption of cellular functions. This mechanism is similar to that of other hypochlorous compounds, which are known to exert antimicrobial effects by damaging microbial cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenylpropyl)benzamide
- N-(3-Phenylpropyl)acetamide
- N-(3-Phenylpropyl)formamide
Uniqueness
N-(3-Phenylpropyl)hypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where oxidative activity is desired .
Properties
CAS No. |
627863-73-4 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
N-chloro-3-phenylpropan-1-amine |
InChI |
InChI=1S/C9H12ClN/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
MSFKAQTWZAOWKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)




![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)

![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)


![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)
